molecular formula C9H13N B127206 N-Ethyl-m-toluidine CAS No. 102-27-2

N-Ethyl-m-toluidine

Cat. No. B127206
Key on ui cas rn: 102-27-2
M. Wt: 135.21 g/mol
InChI Key: GUYMMHOQXYZMJQ-UHFFFAOYSA-N
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Patent
US05856295

Procedure details

N-Ethyl-N-(3-methylphenyl)propionamide was prepared on a laboratory scale by acylation of N-ethyl-m-toluidine with propionyl chloride. The reaction was carried out in a 5 litre 3 necked round bottomed flask equipped with a mechanical stirrer, a thermometer (0°-250° C.), an addition vessel and a condenser.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].[C:11](Cl)(=[O:14])[CH2:12][CH3:13]>>[CH2:1]([N:3]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[C:11](=[O:14])[CH2:12][CH3:13])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=CC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
3
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a thermometer (0°-250° C.), an addition vessel and a condenser

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(CC)=O)C1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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